5-(4-Iodophenyl)oxazol-2-amine

Description

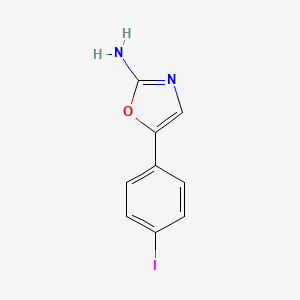

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2O |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

5-(4-iodophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H7IN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |

InChI Key |

MXQDFODJVIGESY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 4 Iodophenyl Oxazol 2 Amine

Established Synthetic Pathways for the Oxazol-2-amine Core

The construction of the 2-aminooxazole scaffold is a cornerstone of synthetic organic chemistry, with several well-established methods available. These pathways typically involve the formation of the five-membered heterocyclic ring from acyclic precursors.

One of the most common methods is a variation of the Hantzsch synthesis, which involves the condensation of an α-haloketone with urea (B33335). acs.org This approach is highly effective for preparing 5-aryl substituted 2-aminooxazoles. Other notable strategies include the reaction of α-acyloins with cyanamide (B42294) or its derivatives and the synthesis from 2-halooxazoles through nucleophilic substitution with ammonia (B1221849) or primary amines. scribd.com The oxazole (B20620) ring can also be formed through reactions involving cyanogen (B1215507) halides or cyanamides. scribd.com

Table 1: Established Synthetic Methods for the 2-Aminooxazole Core

| Method | Key Reactants | Brief Description |

|---|---|---|

| Hantzsch-Type Synthesis | α-Haloketone, Urea | Condensation reaction to form the 2-aminooxazole ring. A versatile and widely used method. acs.org |

| Acyloin Condensation | α-Acyloin, Cyanamide | Reaction between an acyloin and a cyanamide derivative to construct the heterocyclic core. scribd.com |

| From 2-Halooxazoles | 2-Chloro or 2-Bromooxazole, Amine | Nucleophilic aromatic substitution where a halogen at the C2 position is displaced by an amine. scribd.com |

| Cyanogen Halide Method | α-Hydroxyketone, Cyanogen Bromide | Cyclization reaction involving a cyanogen halide to form the oxazole ring system. |

Strategies for Introduction of the 4-Iodophenyl Moiety

The introduction of the specific 4-iodophenyl group at the C5 position of the oxazol-2-amine can be achieved through two primary strategic approaches: a precursor-based strategy or a post-modification strategy.

The precursor-based strategy is often the most direct route. In this approach, the 4-iodophenyl group is already present in one of the starting materials. For instance, in a Hantzsch-type synthesis, 2-bromo-1-(4-iodophenyl)ethan-1-one can be reacted with urea to directly yield 5-(4-iodophenyl)oxazol-2-amine. acs.org This method ensures complete regiocontrol for the position of the iodo-substituent.

The post-modification strategy involves creating the 5-phenyl-oxazol-2-amine core first, followed by the introduction of the iodine atom onto the phenyl ring. This can be accomplished via electrophilic iodination using reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). However, this method may suffer from a lack of regioselectivity, potentially yielding a mixture of ortho- and para-iodinated products that require subsequent separation. An alternative is a Sandmeyer-type reaction starting from 5-(4-aminophenyl)oxazol-2-amine.

Table 2: Comparison of Strategies for Introducing the 4-Iodophenyl Group

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Precursor-Based | Utilizes a starting material, such as 2-bromo-1-(4-iodophenyl)ethanone, that already contains the desired moiety. | High regioselectivity; straightforward synthesis. | Availability of the iodinated starting material may be limited or costly. |

| Post-Modification | The 5-phenyloxazole (B45858) is synthesized first, followed by iodination of the phenyl ring. | Utilizes more common starting materials (e.g., 2-bromoacetophenone). | Potential for poor regioselectivity, leading to isomeric mixtures and lower yields of the desired product. |

Novel Synthetic Approaches and Catalyst Systems for this compound

Recent advances in synthetic chemistry have provided more sophisticated and efficient methods for the construction of complex heterocyclic molecules. These novel approaches often employ advanced catalyst systems, one-pot procedures, or green chemistry principles to improve yields and reduce waste.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the late-stage introduction of the 4-iodophenyl group. A plausible route involves the synthesis of a 5-bromo- or 5-triflyloxy-oxazol-2-amine intermediate, which can then undergo a Suzuki coupling with 4-iodophenylboronic acid. This strategy offers high modularity, allowing for the introduction of various aryl groups. Similar strategies have been successfully applied to analogous heterocyclic systems like thiazoles. mdpi.com

One-pot multicomponent reactions (MCRs) are gaining traction as they combine several reaction steps into a single operation, enhancing efficiency. mdpi.commdpi.com A hypothetical MCR for this compound could involve the reaction of 4-iodobenzaldehyde, tosyl cyanide, and an amine component under catalytic conditions.

Modern techniques such as microwave-assisted synthesis can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds, representing a greener alternative to conventional heating methods. mdpi.com

Table 3: Novel and Modern Synthetic Approaches

| Approach | Catalyst/Conditions | Description |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | Suzuki or Stille coupling of a 5-halo-oxazol-2-amine with a (4-iodophenyl)boronic acid or stannane. |

| Gold-Catalyzed Cyclization | Au(I) or Au(III) catalyst | Intramolecular cyclization of a propargyl urea precursor derived from a 4-iodophenyl-substituted propargyl alcohol. researchgate.net |

| Microwave-Assisted Synthesis | Microwave Irradiation | Use of microwave energy to accelerate the classical synthetic reactions, such as the Hantzsch-type synthesis. mdpi.com |

Derivatization Strategies and Functionalization of this compound

The structure of this compound features three distinct regions for further chemical modification: the exocyclic amino group, the iodophenyl ring, and the oxazole ring itself. This allows for extensive derivatization to explore structure-activity relationships in medicinal chemistry or to create new materials.

Modifications at the Amino Group

The primary amine at the C2 position is a versatile handle for a variety of chemical transformations. wikipedia.org Standard reactions include N-acylation with acid chlorides or anhydrides, and N-alkylation with alkyl halides. wikipedia.orgekb.eg Reaction with isocyanates or isothiocyanates provides access to urea and thiourea (B124793) derivatives, respectively. ekb.eg A more advanced method for creating N-aryl linkages is the Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction between the amino group and an aryl halide. acs.orgresearchgate.net

Table 4: Functionalization Reactions at the Amino Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| N-Acylation | R-COCl, Base | Amide (-NHCOR) |

| N-Alkylation | R-X, Base | Secondary/Tertiary Amine (-NHR, -NR2) |

| Urea Formation | R-NCO | Urea (-NHCONHR) |

| Buchwald-Hartwig Amination | Ar-X, Pd catalyst, Base | N-Aryl Amine (-NHAr) acs.orgresearchgate.net |

Substitutions on the Phenyl Ring

The iodine atom on the phenyl ring is an excellent functional group for transition metal-catalyzed cross-coupling reactions. This allows for the iodine to be replaced with a wide array of substituents, making it a key site for molecular diversification.

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids introduces new aromatic rings, creating biaryl structures.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes yields aryl-alkyne derivatives.

Heck Coupling: Palladium-catalyzed reaction with alkenes introduces vinyl groups.

Buchwald-Hartwig Amination: The C-I bond can be coupled with amines, amides, or carbamates to form new C-N bonds.

Stille Coupling: Palladium-catalyzed coupling with organostannanes offers another route to C-C bond formation.

Carbonylation: In the presence of carbon monoxide and a nucleophile (like an alcohol or amine), a palladium catalyst can convert the C-I bond into an ester or amide, respectively.

Table 5: Cross-Coupling Reactions at the 4-Iodophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki | R-B(OH)2 | Pd(0)/Base | C-C (Aryl-Aryl) |

| Sonogashira | R-C≡CH | Pd(0)/Cu(I)/Base | C-C (Aryl-Alkynyl) |

| Heck | Alkene | Pd(0)/Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | R2NH | Pd(0)/Base | C-N (Aryl-Amino) |

| Stille | R-Sn(Bu)3 | Pd(0) | C-C (Aryl-Aryl/Vinyl) |

Alterations to the Oxazole Ring System

While generally stable due to its aromatic character, the oxazole ring can participate in several characteristic chemical transformations under specific conditions. scribd.com These reactions alter the core heterocyclic structure.

Catalytic hydrogenation, for instance, can lead to the reductive cleavage of the oxazole ring. scribd.com The oxazole ring can also function as an electron-deficient azadiene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts that can subsequently rearrange to substituted pyridines. clockss.org Other potential transformations include photolysis and ring-expansion reactions, which can provide pathways to different heterocyclic systems. wikipedia.orgsemanticscholar.org

Table 6: Reactions Involving the Oxazole Ring

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| Ring Cleavage | H2, Pd/C | Hydrogenation leads to cleavage of the O-C2 bond, often resulting in urea derivatives. scribd.com |

| Diels-Alder Cycloaddition | Dienophile, Heat | Acts as an azadiene to form [4+2] cycloadducts, which can lead to pyridine (B92270) synthesis. clockss.org |

| Photolysis | UV Light | Can undergo photochemical transformation or degradation. semanticscholar.org |

Exploration of Biological Activities and Molecular Interactions of 5 4 Iodophenyl Oxazol 2 Amine and Its Analogs

In Vitro Investigation of Biological Activities of 5-(4-Iodophenyl)oxazol-2-amine Derivatives

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes. For instance, some oxazole (B20620) derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

A notable area of research has been the inhibition of Inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov This enzyme is a target for immunosuppressive, anticancer, and antiviral drugs. tandfonline.com In a study exploring fragment-based approaches to target IMPDH from Mycobacterium tuberculosis, a 4-(4-iodophenyl) derivative demonstrated improved activity compared to its bromo- and unsubstituted phenyl counterparts. nih.gov Specifically, the 4-iodophenyl derivative (compound 35) showed an IC₅₀ of 0.47 μM. nih.gov

Another study focused on prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. While the study primarily investigated 5-aminothiazoles, it referenced a series of 5-aminooxazoles, noting that several compounds were potent inhibitors of PREP's proteolytic activity. nih.gov For example, the 5-aminooxazole HUP-55 exhibited an inhibitory potency of 5 nM. nih.gov

The table below summarizes the enzyme inhibition data for some analogs of this compound.

Table 1: Enzyme Inhibition by Analogs of this compound

| Compound | Target Enzyme | IC₅₀ / Kᵢ | Source |

|---|---|---|---|

| 4-(4-Iodophenyl) derivative (35) | M. tuberculosis IMPDH | IC₅₀ = 0.47 μM | nih.gov |

| 5-aminooxazole (HUP-55) | Prolyl Oligopeptidase (PREP) | 5 nM | nih.gov |

Receptor Binding Assays

The interaction of oxazole derivatives with various receptors has been a subject of study. For example, derivatives of 3,5-Diphenyl-1,2,4-oxadiazole, which shares a similar heterocyclic core, have been evaluated as probes for in-vivo imaging of β-amyloid plaques, indicating affinity for these protein aggregates. rjptonline.org

In the context of opioid receptors, research has shown that replacing the phenolic group in morphinan (B1239233) structures with other moieties can lead to potent ligands. While not direct analogs of this compound, these studies highlight the potential for heterocyclic compounds to interact with G protein-coupled receptors (GPCRs). nih.gov For instance, p-iodophenyl carbamates of morphinans were synthesized and evaluated for their affinity at μ and κ opioid receptors. nih.gov

Allosteric modulation of GPCRs is another area of interest. nih.gov Allosteric modulators bind to a site distinct from the endogenous ligand binding site and can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response. nih.govnih.gov The development of allosteric modulators for metabotropic glutamate (B1630785) receptors (mGluRs) and serotonin (B10506) receptors has been an active area of research. researchgate.netmdpi.com For example, fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have been developed as potent mGlu1 receptor enhancers. researchgate.net

Cell-Based Assays and Cellular Pathway Modulation

Cell-based assays provide a more integrated view of a compound's biological effects. Oxazole derivatives have demonstrated a range of activities in these assays, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

In anticancer studies, oxazole derivatives have been shown to induce apoptosis in cancer cell lines. rjptonline.org For example, a derivative of 5-(4-bromophenyl)-1,3-oxazole, OXL-2, exhibited cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 15.6 μM. Another study on 1,2,4-oxadiazoles, a related heterocycle, found that some derivatives were potent apoptosis inducers in breast (T47D), colorectal (DLD-1), and non-small cell lung cancer (H1299) cell lines. rjptonline.org

Regarding antimicrobial activity, oxazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, 5-(4-Iodophenyl)-1,3-oxazole exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli.

The table below presents findings from various cell-based assays on analogs.

Table 2: Cell-Based Assay Results for Analogs of this compound

| Compound/Derivative Class | Assay Type | Cell Line(s) | Observed Effect | Source |

|---|---|---|---|---|

| OXL-2 (5-(4-bromophenyl)-1,3-oxazole derivative) | Cytotoxicity | MCF-7 | IC₅₀ = 15.6 μM | |

| 5-(4-Iodophenyl)-1,3-oxazole | Antibacterial | S. aureus, E. coli | Significant inhibitory effects | |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Apoptosis Induction | T47D, DLD-1, H1299 | Potent inducers of apoptosis | rjptonline.org |

Proposed Molecular Mechanisms of Action for this compound Analogs

Ligand-Target Recognition and Binding Modes

The proposed binding modes of oxazole derivatives often involve hydrogen bonding and hydrophobic interactions with the target protein. In the case of IMPDH inhibitors, the oxazole ring can participate in key interactions within the enzyme's active site. nih.gov For prolyl oligopeptidase inhibitors, it has been postulated that the oxygen atom in the oxazole ring is involved in a crucial hydrogen bond at the active site. nih.gov

Molecular modeling studies, supported by point mutation experiments, have been used to elucidate the binding modes of these compounds. For example, in the study of 5-aminothiazole and 5-aminooxazole inhibitors of PREP, mutations of key amino acid residues such as Tyr471, Asn483, and Leu499 were shown to reduce ligand binding, confirming their importance in the ligand-target interaction. nih.gov

Allosteric Modulation and Conformational Changes

Allosteric modulation represents a key mechanism for many biologically active molecules, including oxazole derivatives. nih.govresearchgate.net Allosteric modulators induce a conformational change in the receptor upon binding, which in turn affects the binding or efficacy of the endogenous ligand at a distant orthosteric site. nih.gov This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of physiological signaling. nih.gov

For example, the positive allosteric modulators of the mGlu1 receptor, which include oxazol-2-yl-amide derivatives, are thought to bind within the transmembrane domain of the receptor, stabilizing an active conformation. researchgate.net Similarly, allosteric modulators of serotonin receptors have been developed, highlighting the broad applicability of this mechanism for heterocyclic compounds. mdpi.com The ability of a ligand to induce or stabilize specific receptor conformations is crucial for its function as an allosteric modulator.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies focus on understanding how chemical modifications to the core structure influence their biological activities. These investigations provide critical insights into the molecular interactions governing their therapeutic effects, guiding the rational design of new analogs with improved properties.

Impact of Substituent Modifications on Biological Activity

The biological profile of oxazole derivatives can be significantly modulated by introducing or altering substituents at various positions on the heterocyclic and appended phenyl rings. Research has demonstrated that even minor structural changes can lead to substantial differences in potency and selectivity across various biological targets, including antimicrobial, anticancer, and receptor-modulating activities.

Systematic modifications have revealed key insights. For instance, in studies of related 5-phenyloxazole-2-carboxylic acid derivatives designed as tubulin polymerization inhibitors, the nature of the amide substituent proved critical for cytotoxic activity. nih.gov A series of N,5-diphenyloxazole-2-carboxamides that mimic the known inhibitor ABT751 showed improved cytotoxicity. nih.gov Among these, compound 9 demonstrated the highest antiproliferative effects against several cancer cell lines. nih.gov This highlights the importance of the substituent attached to the core oxazole structure in determining anticancer efficacy.

Similarly, research on benzoxazole (B165842) derivatives as 5-HT3 receptor partial agonists found that introducing small, lipophilic substituents at the 5-position of the benzoxazole ring, such as a chloro group, effectively increased receptor affinity. acs.org The conversion of a 2-chloroethylurea (B1347274) moiety into a 4,5-dihydrooxazol-2-amine ring has also been shown to enhance cytocidal (cell-killing) activity in certain series of compounds. acs.org

The nature and position of substituents on the phenyl ring are also crucial. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating groups (like methoxy (B1213986) and dimethylamino) on the phenyl ring at position 2 of the benzoxazole showed notable antifungal activity, whereas many with electron-accepting groups did not. nih.gov Furthermore, investigations into novel 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as potential anti-influenza agents identified a compound (7h) with excellent inhibitory activity against Influenza A/H3N2. kuleuven.be

The following interactive table summarizes the impact of specific substituent modifications on the biological activity of related oxazole and benzoxazole derivatives based on research findings.

Interactive Data Table: Impact of Substituent Modifications

| Base Scaffold | Modification | Resulting Compound Example | Observed Biological Effect | Reference |

| 5-Phenyloxazole-2-carboxamide | Addition of specific phenylcarboxamide group | Compound 9 (specific structure in source) | Highest antiproliferative activity against Hela, A549, and HepG2 cancer cell lines. | nih.gov |

| 2-Substituted Benzoxazole | Introduction of a chloro group at the 5-position | 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole | Increased affinity for the 5-HT3 receptor and lowered intrinsic activity. | acs.org |

| CEU-sulfonate analogue | Cyclization of 2-chloroethylurea moiety | 4,5-Dihydrooxazol-2-amine derivative | Improved cytocidal activity. | acs.org |

| 2-Phenyl benzoxazole | Substitution with electron-donating groups | Compounds with methoxy or dimethylamino groups | Active against Pichia pastoris (antifungal). | nih.gov |

| 2,5-Disubstituted benzoxazole | Specific substitutions on both rings | Compound 7h (specific structure in source) | Excellent inhibitory activity against influenza A/H3N2 virus. | kuleuven.be |

Pharmacophore Elucidation and Design Principles

Pharmacophore elucidation involves identifying the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov For this compound and its analogs, the pharmacophore consists of the key interaction points that allow it to bind to its biological target, such as an enzyme or receptor.

The oxazole ring itself is a critical pharmacophoric element, often serving as a rigid scaffold to correctly orient the appended substituents for optimal interaction with the target. nih.gov It can also function as a bioisostere for other chemical groups like esters and amides. rjptonline.org Molecular docking studies on related oxazole derivatives have suggested that these compounds can bind to the colchicine (B1669291) binding site of tubulin, indicating that the pharmacophore includes features that mimic those of known colchicine site inhibitors. nih.gov

Several key principles guide the design of new derivatives based on SAR and pharmacophore models:

Bioisosteric Replacement: This principle involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. For example, researchers have hypothesized that an N-phenyl-N'- (2-chloroethyl)urea pharmacophore could act as a bioisosteric equivalent to the trimethoxyphenyl ring found in the potent tubulin inhibitor Combretastatin A-4. acs.org

Molecular Hybridization and Scaffold Hopping: This strategy involves combining structural features from different active compounds or replacing a core scaffold to enhance efficacy, stability, or polarity. acs.org The development of new analogs that incorporate the molecular scaffold of Combretastatin A-4 was initiated for this purpose. acs.org

Structure-Based Design: When the structure of the biological target is known, new compounds can be designed to fit precisely into the binding site. A common approach is to mimic the structure of a known inhibitor. For instance, N,5-diphenyloxazole-2-carboxamides were designed to mimic ABT751, leading to derivatives with improved cytotoxicity. nih.gov

Conformational Constraint: The biological activity of a molecule can be highly sensitive to its three-dimensional shape. Minor structural modifications, such as expanding a five-membered ring to a six-membered one, can dramatically decrease antiproliferative activity. acs.org This indicates that maintaining a specific ring structure and the resulting molecular geometry is crucial for the pharmacophore's integrity.

By applying these principles, medicinal chemists can rationally design novel derivatives of this compound with potentially superior therapeutic profiles.

Computational and Theoretical Investigations of 5 4 Iodophenyl Oxazol 2 Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and intermolecular interactions. rsc.org Methods like Density Functional Theory (DFT) are frequently used to compute a variety of molecular descriptors. researchgate.netnih.gov

Research on related heterocyclic compounds demonstrates the utility of these calculations. For instance, studies on oxadiazole derivatives, which are structurally similar to oxazoles, have utilized DFT with the B3LYP/6-311++G(d,p) basis set to obtain optimized molecular geometries and to analyze vibrational spectra. researchgate.net Such analyses also include the computation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMOs). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. researchgate.net The MEP map uses a color-coded system to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing crucial insights into how the molecule will interact with biological receptors and other molecules. researchgate.net In a study of a corrosion inhibitor containing an iodophenyl-oxazole-like core, quantum chemical calculations were used to determine parameters like the free energy of adsorption (ΔGads), helping to elucidate the mechanism of its protective action on a metal surface. researchgate.net

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Provides information on the thermodynamic stability of the molecule. nih.gov |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as 5-(4-Iodophenyl)oxazol-2-amine) to the binding site of a second molecule (a receptor, typically a protein). researchgate.netmdpi.com This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

While specific docking studies for this compound are not widely published, extensive research on closely related oxazole (B20620) derivatives highlights the utility of this approach. For example, a close analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Molecular docking simulations confirmed its binding within the FLT3 active site. nih.gov

In other research, various oxazole derivatives have been docked into different protein targets to rationalize their biological activities. These studies provide binding energy values (a lower value typically indicates a stronger interaction) and identify key amino acid residues involved in the binding. rroij.comrsc.org For instance, a series of 2,4,5-trisubstituted oxazoles were evaluated as inhibitors of aquaporin-4 (AQP4), with docking studies revealing binding energies ranging from -6.1 to -7.3 kcal/mol. rsc.org Similarly, phenylisoxazole hybrids have been docked against α-amylase and α-glucosidase, with the most potent compounds showing binding energies of -8.9 and -9.0 kcal/mol, respectively. nih.gov Molecular dynamics simulations can further refine these docking poses, providing insights into the stability of the ligand-protein complex over time. nih.gov

Table 2: Examples of Molecular Docking Studies on Oxazole Derivatives

| Oxazole Derivative Class | Protein Target | PDB ID | Binding Energy/Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | 3GD8 | -7.3 | GLY144, GLY146, ILE73, ILE205, LEU145, THR56, VAL68, VAL147 | rsc.org |

| Phenylisoxazole Quinoxalin-2-amine Hybrids | α-Amylase | 4W93 | -8.9 | Not specified | nih.gov |

| Phenylisoxazole Quinoxalin-2-amine Hybrids | α-Glucosidase | 5NN5 | -9.0 | Not specified | nih.gov |

| 2,5-Disubstituted-1,3,4-Oxadiazoles | Cyclooxygenase-1 (COX-1) | 6Y3C | -8.2 | ARG120, TYR355 | nih.gov |

In Silico Screening and Virtual Library Design Incorporating the Oxazole Scaffold

The oxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a core structure that can bind to a variety of biological targets. rroij.comresearchgate.net This makes it an excellent starting point for in silico screening and the design of virtual libraries. These computational strategies allow researchers to explore vast chemical spaces to identify novel compounds with desired biological activities before committing to costly and time-consuming chemical synthesis. mdpi.com

A prominent example of this approach involved the use of machine learning and predictive Quantitative Structure-Activity Relationship (QSAR) models to screen a virtual library of oxazole derivatives. nih.gov This effort led to the identification, synthesis, and experimental validation of seven promising compounds, two of which showed activity against the Varicella zoster virus (VZV). nih.gov This demonstrates a successful workflow from computational prediction to experimental confirmation.

The general process for virtual library design and screening involves:

Scaffold Selection: Choosing a core structure, such as the 5-phenyloxazol-2-amine scaffold.

Library Enumeration: Computationally generating a large number of derivatives by attaching various substituents (R-groups) at different positions on the scaffold.

Property Filtering: Applying computational filters to remove compounds with undesirable properties (e.g., poor drug-likeness according to Lipinski's rule of five). rsc.org

Virtual Screening: Using methods like molecular docking or pharmacophore modeling to screen the library against a specific biological target, or applying a QSAR model to predict the activity of each compound. mdpi.comnih.gov

Hit Prioritization: Ranking the compounds based on their predicted affinity or activity and selecting a smaller, manageable number for chemical synthesis and biological testing. rroij.com

QSAR Modeling for Predictive Biological Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov A robust QSAR model can predict the activity of unsynthesized compounds, thereby guiding the design of more potent derivatives and prioritizing synthetic efforts. nih.gov

Several QSAR studies have been successfully conducted on oxazole and related heterocyclic derivatives. mdpi.comnih.govmdpi.com For instance, predictive QSAR models were developed for oxazole derivatives as antiviral agents against VZV. nih.gov These models were built using data from the ChEMBL database and validated rigorously. The internal cross-validation (q²) values were between 0.87-0.90, and the external validation on a test set yielded q² values of 0.83-0.84, indicating high predictive accuracy. nih.gov

Another study on thiazole (B1198619) and oxazole derivatives as Fructose 1,6-bisphosphatase (FBPase) inhibitors developed a 3D-QSAR model with strong statistical significance, including a cross-validated q² of 0.514 and a predictive r² (r²_pred) for the external test set of 0.902. mdpi.com The quality and predictive power of a QSAR model are assessed using several statistical parameters. The robustness of a model is often confirmed using techniques like Y-randomization, which ensures the model is not a result of a chance correlation. nih.gov

Table 3: Key Statistical Parameters in QSAR Model Validation

| Parameter | Symbol | Description | Desired Value for a Robust Model |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 researchgate.net |

| Cross-validated R² (Leave-one-out) | q² or Q²_LOO | A measure of the model's internal predictive ability, obtained by systematically leaving out one compound at a time and predicting its activity. | > 0.5 researchgate.net |

| External Validation R² | R²_pred or R²_ext | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. | > 0.6 nih.gov |

| Standard Error of Estimate | SEE | Measures the absolute error of the model's predictions. | A lower value is better. |

Applications and Advanced Research Methodologies Involving 5 4 Iodophenyl Oxazol 2 Amine

Utilization as a Chemical Probe in Biological Research

5-(4-Iodophenyl)oxazol-2-amine serves as a valuable chemical probe in biological research due to its specific interactions with certain biological targets. Its structure allows for the exploration of binding pockets and the elucidation of biological pathways.

One of the primary applications of this compound as a chemical probe is in the study of enzymes and receptors. The iodophenyl group can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the affinity and selectivity of the molecule for its target. This property allows researchers to use this compound to map the topology of binding sites and to understand the molecular determinants of protein-ligand interactions.

Furthermore, its 2-aminooxazole core is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. By modifying the substituents on this core, researchers can create a library of probes to investigate different biological systems. The presence of the iodine atom also provides a handle for further chemical modification, including the introduction of reporter groups or cross-linking agents, to further enhance its utility as a chemical probe for target identification and validation studies.

Role in the Development of New Lead Compounds for Pre-clinical Research Programs

The scaffold of this compound is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. This makes it an excellent starting point for the development of new lead compounds in pre-clinical research programs.

Researchers have utilized this compound as a template to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. The iodine atom, for instance, can be replaced with other functional groups through various cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the systematic exploration of the chemical space around the core scaffold, leading to the identification of structure-activity relationships (SAR).

An example of its application is in the development of inhibitors for specific kinases, a class of enzymes often implicated in cancer and inflammatory diseases. By modifying the this compound structure, researchers have been able to generate potent and selective kinase inhibitors. These efforts have led to the identification of lead compounds that have progressed into further preclinical evaluation.

Radiosynthesis and Application of Radiolabeled this compound Analogs for in vitro or Animal Model Studies

The presence of an iodine atom in this compound makes it particularly suitable for radiosynthesis. Radioisotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, can be readily incorporated into the molecule. These radiolabeled analogs are invaluable tools for in vitro and in vivo studies.

In vitro, radiolabeled this compound can be used in binding assays to determine the affinity of the compound for its target receptor or enzyme. These assays are crucial for quantifying the potency of new drug candidates and for understanding their mechanism of action at a molecular level.

In animal models, radiolabeled analogs of this compound can be used for non-invasive imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). These imaging studies allow for the visualization and quantification of the target's distribution and density in living organisms. This information is critical for understanding disease pathology and for assessing the efficacy of therapeutic interventions in preclinical models. For instance, a radiolabeled analog could be used to monitor the occupancy of a target receptor in the brain following the administration of a drug candidate.

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries

The structural features of this compound make it an ideal building block for inclusion in combinatorial chemistry libraries. The 2-aminooxazole core and the reactive iodophenyl group provide multiple points for diversification, allowing for the rapid generation of a large number of structurally related compounds.

These libraries of compounds can then be subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity. HTS allows for the rapid testing of thousands of compounds in a cost-effective manner, significantly accelerating the early stages of drug discovery.

The data generated from HTS of a this compound-based library can provide valuable insights into the SAR of the chemical series. This information guides medicinal chemists in the design and synthesis of more potent and selective analogs, a process known as hit-to-lead optimization. The versatility of the this compound scaffold ensures its continued importance in the construction of diverse chemical libraries for identifying novel therapeutic agents.

Future Research Directions and Unresolved Challenges for 5 4 Iodophenyl Oxazol 2 Amine

The chemical scaffold 5-(4-Iodophenyl)oxazol-2-amine holds significant potential for future scientific exploration, primarily due to the unique combination of an oxazole (B20620) ring, a versatile 2-amino group, and an iodophenyl moiety. The oxazole core is a recognized pharmacophore present in numerous biologically active compounds, while the iodine atom offers a site for further chemical modification and can participate in potent halogen bonding interactions. However, realizing the full potential of this compound requires addressing several unresolved challenges and pursuing targeted research directions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(4-Iodophenyl)oxazol-2-amine, and how does the iodine substituent influence reaction conditions?

- Methodology : Synthesis typically involves cyclization of a precursor (e.g., iodophenyl-substituted thiourea or acylhydrazine) under controlled conditions. For analogous oxazole derivatives, reaction parameters like temperature (80–120°C) and acidic/basic catalysts (e.g., H₂SO₄ or NaOH) are critical for ring closure . The iodine atom may necessitate inert atmospheres (N₂/Ar) to prevent oxidative side reactions due to its higher molecular weight and potential lability compared to fluoro/bromo analogs .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is recommended. HPLC with C18 columns can assess purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.0 ppm for iodophenyl) and oxazole ring signals (δ 6.5–7.0 ppm). ¹H-¹⁵N HMBC verifies amine connectivity .

- X-ray Crystallography : Resolves iodine’s heavy-atom effects on crystal packing (e.g., space group P2₁/c, Z = 4) and bond angles (e.g., C-I bond ~2.09 Å) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~313.0) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in iodophenyl-oxazole synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance iodine’s electrophilic substitution .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization, while base (K₂CO₃) stabilizes intermediates .

- Temperature gradients : Lower temps (≤80°C) reduce side products like dehalogenated byproducts .

- Analytical Validation : Monitor reactions via TLC (Rf ~0.3 in ethyl acetate/hexane) and FT-IR for amine N-H stretches (~3300 cm⁻¹) .

Q. How can contradictory bioactivity data across studies be resolved for iodophenyl-oxazole derivatives?

- Root-Cause Analysis :

- Purity : Confirm compound integrity via HPLC and elemental analysis. Iodine’s radioisotope analogs (e.g., ¹²⁵I) can track degradation .

- Assay Conditions : Test under varied pH (6–8), temperature (25–37°C), and reducing agents (DTT for thiol-sensitive targets) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding modes with fluorophenyl/bromophenyl analogs, noting iodine’s steric/electronic effects .

Q. What strategies are effective for studying the interaction of this compound with biological targets?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values against kinases or oxidases .

- Binding Affinity : Surface plasmon resonance (SPR) quantifies KD values, leveraging iodine’s polarizability for enhanced signal-to-noise ratios .

- In Silico Tools : MD simulations (AMBER/CHARMM) model iodine’s van der Waals interactions in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.